molecular formula C15H13NO4S B5816673 S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate

S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate

Cat. No. B5816673
M. Wt: 303.3 g/mol
InChI Key: UIYSQWGFYBRNQB-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate, also known as MNPETE, is a chemical compound that has been widely used in scientific research. MNPETE is a thiol-reactive compound that has been used in various biochemical and physiological studies due to its unique properties.

Mechanism of Action

S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate reacts with thiol-containing proteins through a Michael addition reaction, which forms a covalent bond between the thiol group and the S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate molecule. This reaction is highly selective and specific, as S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate only reacts with thiol groups and does not react with other functional groups. The covalent bond formed between S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate and the thiol group can be used to label or modify the protein of interest.
Biochemical and Physiological Effects:
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been shown to have a variety of biochemical and physiological effects. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate can be used to selectively label and modify thiol-containing proteins, which can be used to study the structure and function of proteins. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has also been shown to inhibit the activity of some enzymes by modifying their active site thiol groups. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been shown to induce oxidative stress in cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in lab experiments is its high selectivity and specificity for thiol-containing proteins. This allows researchers to selectively label and modify the protein of interest without affecting other proteins in the sample. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate is relatively easy to synthesize and is commercially available. However, one limitation of using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate is that it can induce oxidative stress in cells, which can lead to cell death. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate can only be used to label or modify thiol-containing proteins, which limits its application in certain areas of research.

Future Directions

There are several future directions for the use of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in scientific research. One potential direction is the development of new methods for the selective labeling and modification of thiol-containing proteins using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate. Another potential direction is the use of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in the study of protein-protein interactions and signaling pathways. Additionally, the development of new derivatives of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate with improved properties and selectivity could lead to new applications in scientific research.

Synthesis Methods

The synthesis of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate involves the reaction of 4-methylphenol and 4-nitrophenol with ethyl chloroacetate in the presence of potassium carbonate and catalytic amounts of tetrabutylammonium iodide. The resulting product is then treated with thioacetic acid to obtain S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been widely used in scientific research due to its ability to selectively label and modify thiol-containing proteins. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been used to study the structure and function of proteins, as well as their interactions with other molecules. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has also been used to study the mechanisms of enzyme catalysis, protein folding, and protein-protein interactions.

properties

IUPAC Name

S-(4-methylphenyl) 2-(4-nitrophenoxy)ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-11-2-8-14(9-3-11)21-15(17)10-20-13-6-4-12(5-7-13)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYSQWGFYBRNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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